![molecular formula C9H6N2 B1403956 6-Ethynylimidazo[1,2-A]pyridine CAS No. 1373337-86-0](/img/structure/B1403956.png)

6-Ethynylimidazo[1,2-A]pyridine

Descripción general

Descripción

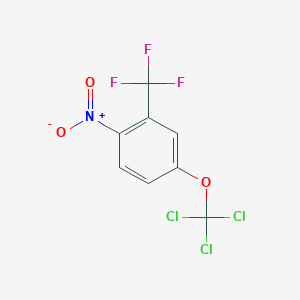

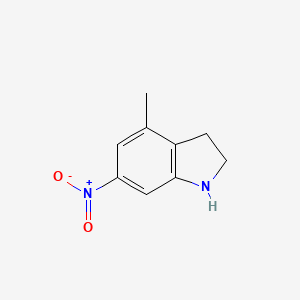

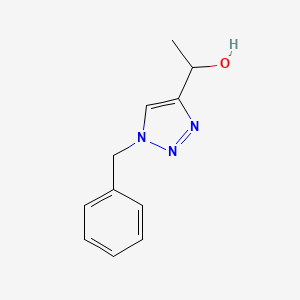

6-Ethynylimidazo[1,2-A]pyridine (EIAP) is a chemical compound that has been the subject of extensive research in various fields including cancer research and food safety. It has a molecular weight of 143.15 and is typically stored in a refrigerator .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Ethynylimidazo[1,2-A]pyridine is 1S/C8H5N3/c1-2-7-6-11-4-3-9-8(11)5-10-7/h1,3-6H . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

6-Ethynylimidazo[1,2-A]pyridine is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Domino Cyclization/Halogenation Reactions : 6-Ethynylimidazo[1,2-a]pyridine has been utilized in regiocontrolled 6-endo-dig cyclization, a process that facilitates the synthesis of 4-iodoimidazo[1,2-a:4,5-c′]dipyridines. These compounds have shown promising reactivity in various metal-catalyzed coupling reactions and cyanation (Enguehard-Gueiffier et al., 2015).

Palladium-Catalyzed Cross-Coupling Reactions : Studies have focused on the Stille and Sonogashira cross-coupling of iodinated imidazo[1,2-a]pyridines. This research has enabled the preparation of diverse derivatives of 6-Ethynylimidazo[1,2-A]pyridine, highlighting its versatility in synthesizing unsaturated groups (Enguehard-Gueiffier et al., 2007).

Biomedical Research

Anticancer Research : Imidazo[1,2-a]pyridine derivatives, including 6-Ethynylimidazo[1,2-A]pyridine, have been explored for their potential as anticancer agents. They have been found to inhibit cell division and show significant antitumor activity in experimental settings (Temple et al., 1987).

Antituberculosis Activity : Certain derivatives of imidazo[1,2-a]pyridine have shown remarkable potency against multi- and extensive drug-resistant tuberculosis strains, suggesting their potential as a new class of anti-TB agents (Moraski et al., 2011).

Antiviral Properties : Research into imidazo[1,2-a]pyridines has also demonstrated their efficacy against various viral infections, including cytomegalovirus and respiratory syncytial virus, indicating their potential use in antiviral therapy (Lhassani et al., 1999).

Agricultural Applications

- Cytokinin Activity : Studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit cytokinin activity, which can be beneficial in agricultural applications. These compounds have been used to study the localization and transport of cytokinins in plant cells or tissues (Nishikawa et al., 2000).

Safety And Hazards

The safety data sheet for 6-Ethynylimidazo[1,2-A]pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethynylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHIBJLZIHAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylimidazo[1,2-A]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)